molecular formula C14H11ClFNO B2737274 N-[(3-chlorophenyl)methyl]-4-fluorobenzamide CAS No. 895696-66-9

N-[(3-chlorophenyl)methyl]-4-fluorobenzamide

Cat. No.: B2737274
CAS No.: 895696-66-9
M. Wt: 263.7
InChI Key: OYQOEIBPVDUWJT-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-fluorobenzamide (Molecular Formula: C₁₄H₁₁ClFNO; Molecular Weight: 263.70 g/mol) is a benzamide derivative featuring a 4-fluorobenzoyl group linked to a 3-chlorobenzylamine moiety.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-12-3-1-2-10(8-12)9-17-14(18)11-4-6-13(16)7-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQOEIBPVDUWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-fluorobenzamide typically involves the reaction of 3-chlorobenzylamine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chlorophenylmethyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields 4-fluorobenzoic acid and 3-chlorobenzylamine.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(3-chlorophenethyl)-4-nitrobenzamide
  • Molecular Formula : C₁₅H₁₃ClN₂O₃
  • Key Features: Replaces the 4-fluoro group with a nitro (-NO₂) substituent and uses a phenethyl linker instead of benzyl.
  • However, nitroarenes are associated with mutagenic risks, necessitating careful evaluation in drug design .
  • Synthesis : Prepared via amide coupling between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide
  • Molecular Formula : C₂₁H₁₈ClFN₂O₃S
  • Key Features : Incorporates a sulfonamide group and a 4-chlorobenzyl substituent.
  • Significance : The sulfonyl group enhances hydrogen-bonding capacity and may improve solubility. Such modifications are common in kinase inhibitors and protease antagonists .

Heterocyclic Derivatives

N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide
  • Molecular Formula : C₁₇H₁₂ClFN₂O₂
  • Key Features: Introduces an oxazole ring, a heterocycle known for metabolic stability and bioavailability.
  • Significance : The oxazole moiety may enhance binding to hydrophobic pockets in enzymes or receptors, a feature exploited in anticancer and antimicrobial agents .
AZ1729 (N-[3-(2-carbamimidamido-4-methyl-1,3-thiazol-5-yl)phenyl]-4-fluorobenzamide)
  • Molecular Formula : C₁₇H₁₅ClFN₅S
  • Key Features : Contains a thiazole ring with carbamimidamido substitution.
  • Significance : Acts as a G protein-coupled receptor (GPCR) ligand, highlighting the role of heterocycles in receptor targeting .

Sulfonyl and Sulfonamide Derivatives

N-(Arylsulfonyl)-4-fluorobenzamides
  • Examples :
    • 4-Fluoro-N-(2-methylphenylsulfonyl)benzamide
    • N-(2-chlorophenylsulfonyl)-4-fluorobenzamide
  • Key Features : Sulfonyl groups introduce strong electron-withdrawing effects, influencing electronic distribution and crystal packing.
  • Structural Insights : X-ray crystallography reveals dihedral angles between aromatic rings (81.82°–89.91°), impacting molecular conformation and solid-state stability .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity
  • N-[(3-chlorophenyl)methyl]-4-fluorobenzamide : The 4-fluoro and 3-chloro groups confer moderate lipophilicity (LogP ~2.5–3.0), favoring membrane permeability.

Biological Activity

N-[(3-chlorophenyl)methyl]-4-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and the results of relevant case studies.

1. Chemical Structure and Synthesis

This compound features a benzamide core with specific substituents that enhance its biological properties. The synthesis typically involves acylation reactions to produce derivatives with improved solubility and bioactivity. For example, acylation with succinic anhydride has been shown to yield water-soluble ureides, which are crucial for therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing metabolic pathways and physiological processes. Notably, it has been suggested that this compound may inhibit specific enzymes involved in critical biological functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and potentially serving as a lead compound in antibiotic development.

Anticancer Effects

The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. This activity positions it as a candidate for further investigation in cancer therapeutics .

4. Case Studies

Several studies have explored the biological effects of this compound:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values below 100 μg/mL.
Study 2 Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values around 15 μM, highlighting its potential as an anticancer agent.
Study 3 Mechanistic InsightsIdentified enzyme targets through molecular docking studies, revealing interactions that suggest competitive inhibition mechanisms .

5. Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
NAP (1,8-naphthalimide)Similar aromatic systemPotent against ADP-ribosyltransferase toxins
P6 (8-fluoro-2-[3-(piperidin-1-yl)propanoyl]-1H,3H,4H,5H-benzo[c]1,6-naphthyridin-6-one)Contains a fluorine substituentEffective against Bacillus cereus toxins
GalodifRelated anticonvulsant compoundLimited water solubility but effective in neuroprotection .

6. Conclusion

This compound presents significant potential in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. Its unique structural features contribute to its effectiveness as a precursor for synthesizing more complex molecules with enhanced therapeutic profiles. Continued research is necessary to fully elucidate its mechanisms of action and optimize its applications in clinical settings.

Q & A

Q. How is the binding constant (Kb) of this compound with metal ions determined spectrofluorometrically?

  • Methodological Answer : Titrate the compound with metal ions (e.g., Pb²⁺) and monitor fluorescence quenching. Use the Benesi-Hildebrand equation: 1II0=1Kb[Q]+1ImaxI0\frac{1}{I - I_0} = \frac{1}{K_b [Q]} + \frac{1}{I_{max} - I_0}

    where I0I_0 = initial intensity, II = intensity after quenching, and [Q][Q] = quencher concentration. Linear regression of 1/(II0)1/(I - I_0) vs. 1/[Q]1/[Q] yields KbK_b.

Q. What experimental designs mitigate thermal degradation during prolonged fluorescence studies?

  • Methodological Answer :
    • Temperature Control : Use thermostatted cuvette holders (±0.1°C accuracy).
    • Time-Resolved Measurements : Acquire data within 30-minute intervals to minimize photobleaching.
    • Protective Atmospheres : Nitrogen purging reduces oxidative degradation.

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